molecular formula C18H26O6S B2830248 Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate CAS No. 2173637-23-3

Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate

Cat. No.: B2830248
CAS No.: 2173637-23-3
M. Wt: 370.46
InChI Key: WEZPGVBMQJKKIA-GASCZTMLSA-N
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Description

Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is a cyclobutane derivative featuring a tert-butyl ester at the 1-position and a sulfonated ethoxy group at the cis-3-position. The cis-configuration of the substituents imposes steric constraints, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6S/c1-13-5-7-16(8-6-13)25(20,21)23-10-9-22-15-11-14(12-15)17(19)24-18(2,3)4/h5-8,14-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZPGVBMQJKKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a photochemical reactor.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Sulfonylation: The 4-methylbenzenesulfonyl group is added through a sulfonylation reaction, typically using p-toluenesulfonyl chloride (TsCl) and a base such as pyridine.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group acts as a superior leaving group, enabling displacement reactions with nucleophiles.

Nucleophile Conditions Product Application
AminesDMF, 60°C, 12hTert-butyl cis-3-(2-aminoethoxy)cyclobutane-1-carboxylateIntermediate for peptide coupling
ThiolsK₂CO₃, DMSO, rtTert-butyl cis-3-(2-mercaptoethoxy)cyclobutane-1-carboxylateThioether linkage in bifunctional drugs
AlcoholsNaH, THF, refluxTert-butyl cis-3-(2-alkoxyethoxy)cyclobutane-1-carboxylateEther bond formation

Example :
Reaction with sodium hydride and an alcohol in THF replaces the tosyl group with an alkoxy group, forming ether derivatives .

Deprotection of the tert-Butyl Ester

The tert-butyl ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid:

Conditions :

  • Acid : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Time : 2–4 hours.

  • Yield : >90% (estimated based on analogous tert-butyl ester deprotection) .

Product :
Cis-3-(2-[(4-methylbenzenesulfonyl)oxy]ethoxy)cyclobutane-1-carboxylic acid.

Application :
The deprotected carboxylic acid is used in coupling reactions (e.g., amide bond formation) for drug discovery .

Stability and Competing Reactions

  • Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) may lead to elimination rather than substitution, though no experimental evidence is reported in the literature reviewed.

  • Thermal Stability : Stable at room temperature but may degrade under prolonged heating (>100°C) .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyclobutane ring provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Compounds

Cyclobutane Derivatives with Tosyl Groups

The compound methyl 1-(methylamino)cyclobutanecarboxylate 4-toluenesulfonate (Reference Example 86, ) shares a cyclobutane core and tosyl group with the target compound. However, it differs in substituents: the former has a methylamino-carboxylate moiety, while the latter features a tert-butyl ester and a sulfonated ethoxy chain. NMR data for the methylamino derivative (δ 9.97 ppm for NH protons) suggest hydrogen bonding, whereas the target compound’s ethoxy-tosyl group may exhibit distinct electronic effects (e.g., deshielding of adjacent protons) .

Sulfonamide-Containing Cyclic Compounds

Sulfonamide derivatives, such as N-substituted α-oxocycloalkyl sulfonamides (), demonstrate fungicidal activity influenced by ring size and substituents. For example:

  • Cyclododecyl sulfonamides (12-membered rings) with chlorophenyl substituents exhibit high activity against Gibberella zeae .
  • Cycloheptyl and cyclooctyl sulfonamides (7- and 8-membered rings) show broader fungicidal spectra than smaller (5-6 membered) or larger (12-membered) analogs, with EC₅₀ values <20 mg/L against multiple pathogens .

In contrast, the target compound’s 4-membered cyclobutane ring introduces significant ring strain, which may alter reactivity or stability.

Physicochemical and Spectroscopic Data Comparison

Property Target Compound Methyl 1-(methylamino)cyclobutanecarboxylate Tosylate N-(2-Trifluoromethyl-4-chlorophenyl)-2-oxocycloheptylsulfonamide (A3)
Molecular Weight ~398.4 g/mol (estimated) Not reported ~439.9 g/mol
Key Functional Groups Tosyl ethoxy, tert-butyl ester Tosylate salt, methyl ester, methylamino Sulfonamide, 2-oxocycloheptyl, chlorophenyl
Biological Activity Not reported Not reported EC₅₀ <20 mg/L against Gibberella zeae and Verticillium dahliae
Spectroscopic Features Expected δ 7.7–7.8 ppm (tosyl Ar) δ 9.97 ppm (NH, brs) Not reported

Impact of Ring Size and Substituents on Reactivity and Activity

  • Larger rings (e.g., cycloheptyl) balance strain and flexibility, enhancing fungicidal activity .
  • Substituents : Electron-withdrawing groups (e.g., tosyl) improve leaving-group ability in synthetic applications, while electron-deficient aromatic substituents (e.g., chlorophenyl in sulfonamides) enhance bioactivity through hydrophobic and electronic interactions .

Biological Activity

Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate, a synthetic compound with the molecular formula C18H26O6SC_{18}H_{26}O_6S and a molecular weight of approximately 370.46 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H26O6SC_{18}H_{26}O_6S
  • Molecular Weight : 370.46 g/mol
  • CAS Number : 2173637-23-3

The structure of this compound features a cyclobutane ring, which contributes to its unique biological properties. The presence of the sulfonate group is particularly significant as it may enhance the compound's solubility and bioavailability.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Observation Reference
AntimicrobialExhibited activity against certain bacterial strains
CytotoxicityInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced inflammatory markers in vitro
Enzyme InhibitionInhibited specific enzymes related to metabolic pathways

Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of various sulfonate esters, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy as an antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent increase in apoptosis. Flow cytometry analysis revealed that concentrations above 50 µM led to significant cell death, suggesting potential applications in cancer therapy.

Study 3: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, analogous tert-butyl esters with sulfonate groups (e.g., tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate) are synthesized using tetrahydrofuran (THF) as a solvent and triethylamine as a base to activate the tosyloxy leaving group . Reaction conditions (room temperature, 12–24 hours) are critical to avoid side reactions like hydrolysis of the tert-butyl ester .

Q. How is the compound characterized post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on cyclobutane ring strain (downfield shifts for carbons adjacent to the ester group) and tosyloxy group signals (aromatic protons at ~7.7 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]⁺ ion for tert-butyl derivatives) .
  • X-ray Crystallography : Resolve cis-configuration of the cyclobutane ring and spatial arrangement of the tosyloxyethoxy side chain .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodology : The tert-butyl ester is stable in neutral/weakly acidic conditions but hydrolyzes under strong acids (e.g., TFA) or prolonged basic conditions. Store at –20°C in inert atmospheres to prevent oxidation of the sulfonate group . Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the cis-configuration of the cyclobutane ring influence reactivity in ring-opening reactions?

  • Methodology : The cis-configuration imposes steric constraints, favoring nucleophilic attack at the less hindered position. Compare with trans-isomers using kinetic studies (e.g., monitoring reaction rates with thiols or amines via UV-Vis spectroscopy). Computational modeling (DFT) can predict transition-state geometries .

Q. What strategies optimize regioselectivity in nucleophilic substitutions involving the tosyloxy group?

  • Methodology : Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state. Add KI to enhance leaving-group activation via the Finkelstein mechanism. For example, tert-butyl sulfonate derivatives react selectively with amines over alcohols at 0–5°C .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to enzymes like cyclooxygenase or kinases. Compare with analogs (e.g., tert-butyl 4-chlorosulfonylpiperazine derivatives) to identify structural motifs critical for activity . Validate with SPR (surface plasmon resonance) binding assays .

Q. How to resolve contradictions in reaction yields reported for similar tert-butyl sulfonates?

  • Methodology : Variability often arises from impurities in the tosyl chloride reagent or moisture in solvents. Conduct Karl Fischer titration to ensure anhydrous conditions . Reproduce reactions under inert atmospheres (N₂/Ar) and compare yields via statistical analysis (e.g., ANOVA) .

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